3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride
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Description
3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride is a useful research compound. Its molecular formula is C12H20ClN3O3 and its molecular weight is 289.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Research has demonstrated the synthesis of novel indole-based oxadiazole scaffolds showing potent inhibitory potential against enzymes, suggesting their utility in drug design and therapeutic applications. The study conducted by Nazir et al. (2018) highlights the synthesis of these compounds and their potential as urease inhibitors, which could be relevant for the development of treatments against diseases related to urease activity (Nazir et al., 2018).
Antiviral and Antibacterial Properties
Albratty et al. (2019) have synthesized 1,3,4-oxadiazole derivatives bearing thiophene, thiazole, coumarin, pyridine, and pyridazine derivatives as antiviral agents. Their findings suggest the potential of these compounds to act against various viruses, including Herpes simplex and Feline coronavirus, which points towards the possibility of using similar oxadiazole derivatives in antiviral research (Albratty et al., 2019).
Material Science Applications
In material science, Liou et al. (2006) explored aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials. This indicates the potential use of oxadiazole derivatives in the development of advanced materials for optoelectronic applications (Liou et al., 2006).
Chemotherapeutic Potential
The synthesis and evaluation of S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, as presented by Saad and Moustafa (2011), underscore the chemotherapeutic potential of these compounds. Their work suggests that certain oxadiazole derivatives could serve as cytotoxic agents against different cancer cell lines, which could extend to the compound (Saad & Moustafa, 2011).
Properties
IUPAC Name |
3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.ClH/c13-12(7-3-1-2-4-8-12)11-14-9(18-15-11)5-6-10(16)17;/h1-8,13H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNCLXJRFVPSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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